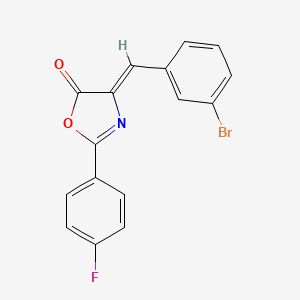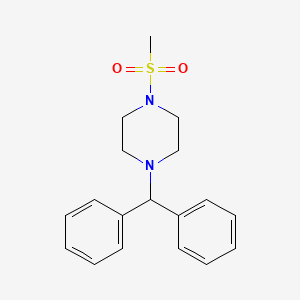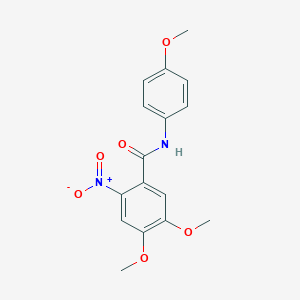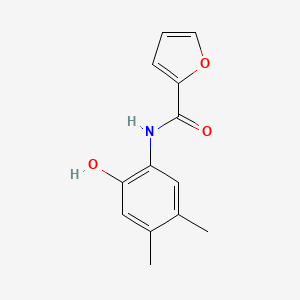
4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as BBFO, is a chemical compound with potential applications in scientific research. BBFO is a heterocyclic compound that contains an oxazole ring and a benzylidene group. The synthesis of BBFO involves the reaction of 3-bromobenzaldehyde, 4-fluoroaniline, and glycine in the presence of acetic acid as a catalyst. The resulting compound has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Wirkmechanismus
The mechanism of action of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cell growth and proliferation. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one inhibits the growth of cancer cells, and it has also been shown to have anti-inflammatory effects. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the production of prostaglandins, which are inflammatory mediators. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has also been shown to have effects on the central nervous system, including sedative and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is that it is relatively easy to synthesize, and it has been shown to be effective in inhibiting the growth of cancer cells in vitro. However, one limitation of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is that its mechanism of action is not fully understood, and further studies are needed to determine its potential as a cancer treatment. Additionally, 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one may have limitations in terms of its bioavailability and toxicity, and further studies are needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of research that has shown promise is in the development of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one-based cancer treatments. Further studies are needed to determine the efficacy and safety of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one in vivo, and to determine the optimal dosing and administration regimens. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one may also have potential applications in the treatment of other diseases, such as inflammation and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one involves a multi-step process that begins with the reaction of 3-bromobenzaldehyde and 4-fluoroaniline in the presence of acetic acid to form an intermediate compound. This intermediate compound is then reacted with glycine to form 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one. The reaction is typically carried out under reflux conditions for several hours, and the resulting compound is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in scientific research. One area of research that has shown promise is in the field of cancer treatment. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells in vitro, and further studies are being conducted to determine its potential as a cancer treatment. 4-(3-bromobenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one has also been studied for its potential as an anti-inflammatory agent, as well as its effects on the central nervous system.
Eigenschaften
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO2/c17-12-3-1-2-10(8-12)9-14-16(20)21-15(19-14)11-4-6-13(18)7-5-11/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOYYFLHNACMAA-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-benzodioxole-5-carbaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5745334.png)
![4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5745345.png)
![3-[2-(2-chlorophenyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5745346.png)



![3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5745370.png)




![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5745430.png)
